Chloro(dimethyl)(pent-4-en-1-yl)silane
Description
Chloro(dimethyl)(pent-4-en-1-yl)silane is an organosilicon compound characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pent-4-en-1-yl group (CH₂CH₂CH₂CH=CH₂). The pent-4-en-1-yl group introduces both steric and electronic effects, influencing its reactivity compared to silanes with aryl, alkyl, or other substituents.
Properties
CAS No. |
33932-64-8 |
|---|---|
Molecular Formula |
C7H15ClSi |
Molecular Weight |
162.73 g/mol |
IUPAC Name |
chloro-dimethyl-pent-4-enylsilane |
InChI |
InChI=1S/C7H15ClSi/c1-4-5-6-7-9(2,3)8/h4H,1,5-7H2,2-3H3 |
InChI Key |
KOHUASMRQIYLCF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(pent-4-en-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with pent-4-en-1-ylmagnesium bromide in the presence of a catalyst. This Grignard reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)(pent-4-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Addition Reactions: The pent-4-en-1-yl group can participate in addition reactions, such as hydrosilylation, where the silicon-hydrogen bond adds across a double bond.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For substitution reactions.
Hydrosilanes: For addition reactions.
Catalysts: Such as platinum or palladium complexes, to facilitate hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxysilanes, while hydrosilylation reactions can produce silane derivatives with various functional groups .
Scientific Research Applications
Chloro(dimethyl)(pent-4-en-1-yl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which chloro(dimethyl)(pent-4-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the pent-4-en-1-yl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the pent-4-en-1-yl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Structural and Physical Properties
The substituents on the silicon atom critically determine the physical and chemical behavior of chlorosilanes. Below is a comparative analysis of key structural and physical properties (Table 1):
Table 1: Comparative Physical Properties of Selected Chlorosilanes
*Estimated properties based on analogous compounds.
Key Observations:
- Steric Effects : The pent-4-en-1-yl group in the target compound introduces moderate steric hindrance compared to bulkier aryl groups (e.g., 4-vinylphenyl in ) but more than chloromethyl or trimethyl substituents.
Reactivity in Cross-Coupling and Hydrosilylation
Cross-Coupling Efficiency
Studies comparing chloro(phenyl)germanes, stannanes, and silanes reveal that silanes generally exhibit lower coupling efficiencies due to weaker Si–C bonds. However, substituents significantly modulate reactivity:
- Aryl vs. Alkenyl Silanes : Aryl-substituted silanes (e.g., 4-vinylphenyl in ) show reduced coupling efficiency compared to alkenyl analogs like the target compound, likely due to resonance stabilization of the Si–C bond in aryl systems .
- Reaction Conditions : Fluoride-promoted coupling of chloro(phenyl)silanes requires "moist" toluene for activation, whereas alkenyl-substituted silanes may enable milder conditions due to higher inherent reactivity .
Stability and Handling
- Moisture Sensitivity: Like most chlorosilanes, the target compound is moisture-sensitive, decomposing to HCl and silanols. This parallels Chloro(chloromethyl)dimethylsilane, which decomposes in water .
- Thermal Stability : The alkenyl group may lower thermal stability compared to aryl-substituted silanes (e.g., 4-vinylphenyl in ) but improve it relative to chloromethyl analogs due to reduced electrophilicity.
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